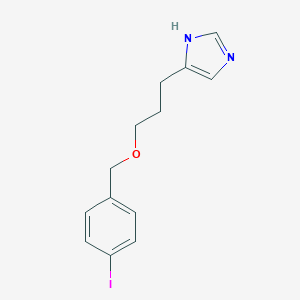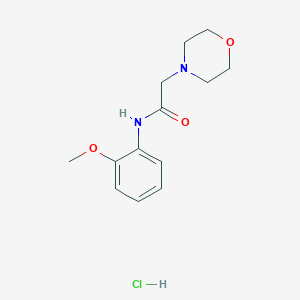
4-Morpholineacetamide, N-(2-methoxyphenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineacetamide, N-(2-methoxyphenyl)-, monohydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Mexidol or Emoxypine and is a derivative of pyridoxine, a vitamin B6 analog. Mexidol has been extensively studied for its neuroprotective, antioxidant, and anxiolytic properties.
Mécanisme D'action
The mechanism of action of Mexidol is not fully understood. However, it is believed to work by reducing oxidative stress and inflammation in the brain. Mexidol has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also inhibits the production of reactive oxygen species and reduces lipid peroxidation. Additionally, Mexidol has been found to modulate the levels of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA).
Effets Biochimiques Et Physiologiques
Mexidol has been found to have various biochemical and physiological effects. It has been found to increase cerebral blood flow and oxygen consumption in the brain. Mexidol also reduces the levels of proinflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, Mexidol has been found to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
Mexidol has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has been extensively studied for its potential applications in various fields of scientific research. However, Mexidol also has some limitations for lab experiments. It has a short half-life and requires frequent dosing. Additionally, Mexidol has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Mexidol. One potential area of research is the development of more potent derivatives of Mexidol with improved pharmacokinetic properties. Another potential area of research is the investigation of Mexidol's potential applications in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, Mexidol's potential applications in the treatment of other diseases such as cardiovascular disease and diabetes should be investigated.
Méthodes De Synthèse
The synthesis of Mexidol involves the reaction of 2-methoxyphenol with morpholine and acetic anhydride in the presence of a catalyst. The resulting product is then hydrolyzed to obtain 4-Morpholineacetamide, N-(2-methoxyphenyl)-, monohydrochloride. This synthesis method has been optimized to obtain high yields of Mexidol with purity greater than 99%.
Applications De Recherche Scientifique
Mexidol has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess neuroprotective properties and can be used to treat various neurological disorders such as stroke, traumatic brain injury, and Alzheimer's disease. Mexidol has also been found to possess antioxidant properties and can be used to prevent oxidative stress-induced damage to cells. Additionally, Mexidol has been studied for its anxiolytic properties and can be used to treat anxiety disorders.
Propriétés
Numéro CAS |
143579-15-1 |
|---|---|
Nom du produit |
4-Morpholineacetamide, N-(2-methoxyphenyl)-, monohydrochloride |
Formule moléculaire |
C13H19ClN2O3 |
Poids moléculaire |
286.75 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-17-12-5-3-2-4-11(12)14-13(16)10-15-6-8-18-9-7-15;/h2-5H,6-10H2,1H3,(H,14,16);1H |
Clé InChI |
ZVBDTLZLYZKUHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CN2CCOCC2.Cl |
SMILES canonique |
COC1=CC=CC=C1NC(=O)CN2CCOCC2.Cl |
Autres numéros CAS |
143579-15-1 |
Synonymes |
N-(2-methoxyphenyl)-2-morpholin-4-yl-acetamide hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



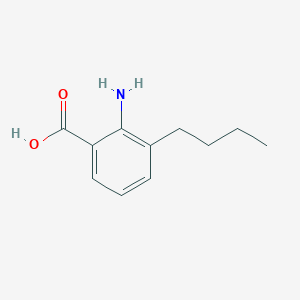
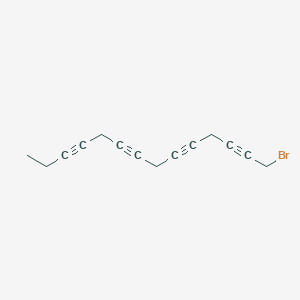

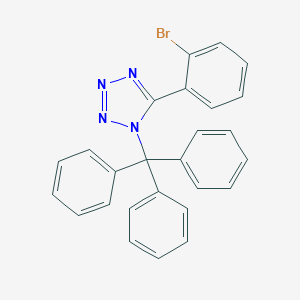
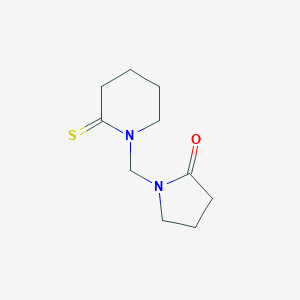
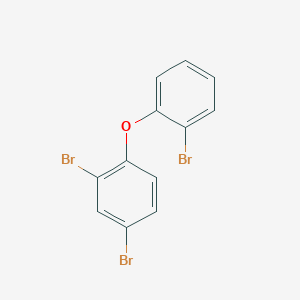
![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)
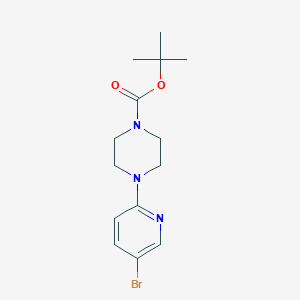
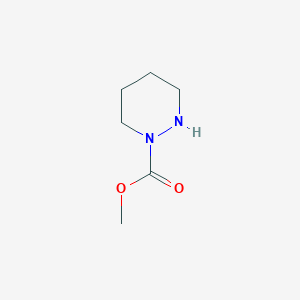
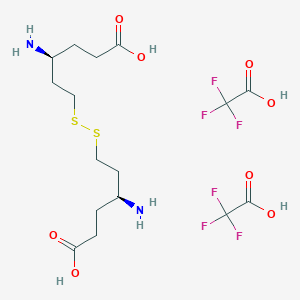
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)
